molecular formula C10H13N3O2 B3093828 1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid CAS No. 1249922-89-1

1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid

Cat. No. B3093828
CAS RN: 1249922-89-1
M. Wt: 207.23
InChI Key: HAKHKHAGFUKKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid” is a derivative of pyrimidine, which is an aromatic heterocyclic compound . It is related to a series of compounds that have been studied for their potential as inhibitors of Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival .


Synthesis Analysis

The synthesis of this compound and its derivatives involves the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines . This process provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring attached to a piperidine ring via a carboxylic acid group . The pyrimidine ring is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The piperidine ring is a saturated five-membered ring .

Scientific Research Applications

Synthesis of Pyranopyrimidine Derivatives

1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid is a precursor in the synthesis of pyranopyrimidine derivatives. The pyranopyrimidine core is crucial for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The synthesis of substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives involves a one-pot multicomponent reaction using various catalysts. This method has attracted researchers for developing lead molecules (Parmar, Vala, & Patel, 2023).

Central Nervous System (CNS) Acting Drugs

Research has identified functional chemical groups, including pyrimidine, that may serve as lead molecules for synthesizing compounds with CNS activity. These heterocycles are significant in forming a large class of organic compounds with potential CNS effects ranging from depression to convulsion (Saganuwan, 2017).

Dipeptidyl Peptidase IV Inhibitors

This compound derivatives have been studied as potential dipeptidyl peptidase IV (DPP IV) inhibitors for treating type 2 diabetes mellitus (T2DM). The research includes patents from 2006, classifying inhibitors into several chemical groups, indicating intense research interest despite the recent approval of marketed compounds (Mendieta, Tarragó, & Giralt, 2011).

Anticarcinogenicity of Organotin(IV) Complexes

Organotin(IV) complexes, including those with pyrimidine, have been reviewed for their excellent anticarcinogenicity and toxicity. The cytotoxic activity of these complexes is significantly affected by the availability of coordination positions at Sn and the presence of stable ligand–Sn bonds (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).

Optical Sensors

Pyrimidine derivatives have been employed as exquisite sensing materials due to their competence to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. This review covers various pyrimidine-based optical sensors from 2005 to 2020, highlighting their biological and medicinal applications (Jindal & Kaur, 2021).

Mechanism of Action

Target of Action

The primary target of “1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid” is Protein Kinase B (PKB), also known as Akt . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

“this compound” acts as an ATP-competitive inhibitor of PKB . It has been found to have nanomolar potency and up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes activation of PKB by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .

properties

IUPAC Name

1-pyrimidin-4-ylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-2-1-5-13(6-8)9-3-4-11-7-12-9/h3-4,7-8H,1-2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKHKHAGFUKKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.